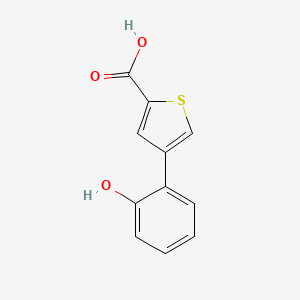

4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(2-hydroxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEFBFBTJJDWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683519 | |

| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-15-4 | |

| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. The synthesis is strategically designed around a pivotal palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, ensuring high yields and structural versatility. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the target molecule. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both theoretical insights and practical guidance for the successful synthesis of this important thiophene derivative.

Introduction and Strategic Overview

The synthesis of substituted thiophenes is a subject of considerable interest due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2][3][4] The target molecule, 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid, incorporates three key functional moieties: a thiophene core, a phenolic hydroxyl group, and a carboxylic acid. This unique combination of functionalities makes it an attractive scaffold for the development of novel therapeutic agents and specialized polymers.

The synthetic strategy detailed herein is centered on a convergent approach, wherein the thiophene and phenyl rings are constructed and functionalized separately before being coupled in a key carbon-carbon bond-forming step. This approach allows for greater flexibility and control over the introduction of various substituents on both aromatic systems. The overall synthetic pathway can be visualized as a three-stage process:

-

Preparation of a Key Thiophene Intermediate: Synthesis of a suitably functionalized thiophene precursor, methyl 4-bromothiophene-2-carboxylate, which serves as the electrophilic partner in the subsequent cross-coupling reaction.

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The core synthetic step involving the coupling of the brominated thiophene ester with a protected derivative of 2-hydroxyphenylboronic acid, namely 2-methoxyphenylboronic acid. The use of a protecting group on the phenolic hydroxyl is crucial to prevent interference with the catalytic cycle.

-

Deprotection and Hydrolysis: The final stage involves the removal of the methyl protecting group from the phenol and the hydrolysis of the methyl ester to unveil the desired 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid.

This strategic disconnection is illustrated in the following workflow diagram:

Caption: Synthetic strategy for 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid.

Synthesis of the Key Intermediate: Methyl 4-bromothiophene-2-carboxylate

The synthesis commences with the esterification of commercially available 4-bromothiophene-2-carboxylic acid. This transformation is a standard procedure in organic synthesis, typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Rationale for Experimental Choices

The choice of an acid-catalyzed esterification is predicated on its efficiency and the commercial availability of the starting materials. Thionyl chloride can also be employed to form the acyl chloride in situ, which then reacts readily with methanol. This latter method is often faster and can be performed under milder conditions.

Experimental Protocol: Esterification of 4-Bromothiophene-2-carboxylic acid

Materials:

-

4-Bromothiophene-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (approximately 0.2 M), cautiously add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl 4-bromothiophene-2-carboxylate as a crude product, which can be purified by column chromatography on silica gel if necessary.

The Core Transformation: Suzuki-Miyaura Cross-Coupling

The central step in this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of the sp²-hybridized carbon of the thiophene ring with the sp²-hybridized carbon of the phenyl ring.

Mechanistic Considerations and Causality of Reagent Selection

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often more convenient to generate the active catalyst in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) in the presence of a phosphine ligand.

-

Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For this type of coupling, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often effective.

-

Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include toluene/water, dioxane/water, or dimethylformamide (DMF)/water. The aqueous phase is necessary for dissolving the inorganic base.

The use of 2-methoxyphenylboronic acid instead of 2-hydroxyphenylboronic acid is a strategic decision to protect the phenolic hydroxyl group. Free hydroxyl groups can interfere with the Suzuki coupling by reacting with the base or coordinating to the palladium catalyst. The methoxy group is a robust protecting group that can be readily cleaved in the final step.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Methyl 4-bromothiophene-2-carboxylate

-

2-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

To a Schlenk flask, add methyl 4-bromothiophene-2-carboxylate (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.12 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add a 2 M aqueous solution of potassium carbonate (2.0 eq) and toluene (to achieve a concentration of approximately 0.1 M with respect to the thiophene).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4-(2-methoxyphenyl)thiophene-2-carboxylate.

Final Deprotection and Hydrolysis

The final step in the synthesis is the conversion of the protected intermediate, methyl 4-(2-methoxyphenyl)thiophene-2-carboxylate, to the target molecule. This involves two key transformations: the cleavage of the methyl ether to reveal the phenolic hydroxyl group and the hydrolysis of the methyl ester to the carboxylic acid. These two steps can often be achieved in a single pot, enhancing the overall efficiency of the synthesis.

Rationale for Reagent Selection

Several reagents are capable of cleaving aryl methyl ethers, with boron tribromide (BBr₃) being one of the most effective. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the carbon-oxygen bond. The subsequent aqueous workup not only quenches the excess BBr₃ but also hydrolyzes the methyl ester to the carboxylic acid.

Experimental Protocol: Demethylation and Hydrolysis

Materials:

-

Methyl 4-(2-methoxyphenyl)thiophene-2-carboxylate

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Water

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve methyl 4-(2-methoxyphenyl)thiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (approximately 0.1 M) in a flask under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a 1.0 M solution of boron tribromide in dichloromethane (3.0 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

-

Acidify the mixture with 1 M HCl to a pH of approximately 1-2.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid can be purified by recrystallization or column chromatography.

Characterization of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid

The structure and purity of the final product should be confirmed by a combination of spectroscopic methods and physical characterization.

| Property | Expected Value |

| Molecular Formula | C₁₁H₈O₃S |

| Molecular Weight | 220.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.0 (br s, 1H, COOH), ~9.8 (s, 1H, OH), 7.8-8.0 (m, 2H, thiophene-H), 6.8-7.3 (m, 4H, phenyl-H) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~163 (C=O), ~155 (C-OH), ~140-145 (thiophene-C), ~120-135 (aromatic C-H and C-C), ~115-120 (aromatic C-H) |

| IR (KBr, cm⁻¹) | ~3400-2500 (broad, O-H stretch of COOH), ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch) |

| Mass Spectrometry | m/z: 220.02 (M⁺) |

Note: The predicted NMR chemical shifts are approximate and may vary depending on the solvent and concentration.[7][8][9][10][11]

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid. The strategy, centered around a key Suzuki-Miyaura cross-coupling reaction, offers a high degree of convergence and flexibility. The detailed experimental protocols provide a practical framework for researchers in the fields of organic and medicinal chemistry. The successful synthesis and characterization of this molecule will enable further exploration of its potential applications in drug discovery and materials science.

References

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- Shashidhara, G. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701.

- Various Authors. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.

- Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). The Royal Society of Chemistry.

- Arora, M., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Various Authors. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives.

- MDPI. (n.d.). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Zenodo. (2025).

- ResearchGate. (2025). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors.

- Google Patents. (n.d.). Demethylation process for preparing benzo[b]thiophenes.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.

- LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Sigma-Aldrich. (n.d.). Methyl 4-(4-methoxyphenyl)

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Santa Cruz Biotechnology. (n.d.).

- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

- BenchChem. (2025).

- Matrix Scientific. (n.d.). Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. impactfactor.org [impactfactor.org]

- 3. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization of thiophene derivatives and its biological applications [zenodo.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. rsc.org [rsc.org]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features, predicted and known properties, and potential applications. By synthesizing theoretical calculations with established principles of organic chemistry, this guide serves as a foundational resource for the synthesis, characterization, and utilization of this promising molecule.

Introduction: The Significance of Thiophene Scaffolds

Thiophene and its derivatives are cornerstone heterocyclic compounds in the landscape of drug discovery and materials science.[1][2] Their structural resemblance to benzene, coupled with a unique electronic profile imparted by the sulfur heteroatom, makes them privileged scaffolds in the design of novel therapeutic agents and functional organic materials.[1][3] The thiophene nucleus is a bioisostere of the phenyl ring, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The incorporation of hydroxyl and carboxylic acid functionalities, as seen in 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid, further enhances its potential for targeted biological interactions and versatile chemical modifications. This guide will delve into the specific attributes of this molecule, providing a robust framework for its scientific exploration.

Molecular Structure and Chemical Identifiers

A thorough understanding of a compound's properties begins with its precise chemical identity.

Caption: Chemical structure of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid | [4][5] |

| CAS Number | 32459-01-9 | - |

| Molecular Formula | C₁₁H₈O₃S | [4][5] |

| Molecular Weight | 220.25 g/mol | [4][5] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CSC(=C2)C(=O)O)O | [4][5] |

| InChI Key | NAEFBFBTJJDWFC-UHFFFAOYSA-N | [4][5] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes key computed and estimated properties for 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid.

Table 2: Physicochemical Data

| Property | Value (Predicted/Estimated) | Method/Source |

| Melting Point | >250 °C (decomposes) | Estimated based on related structures[6] |

| Boiling Point | Not available | - |

| pKa (acidic) | ~3.5 (carboxylic acid), ~9.8 (phenol) | Estimated from related compounds[7] |

| LogP (XLogP3) | 2.7 | [4][5] |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, DMSO, and DMF. | Estimated based on structure |

| Appearance | Off-white to pale yellow solid | Predicted |

Synthesis and Purification

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Methyl 4-bromothiophene-2-carboxylate

-

2-Hydroxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME) and Water (degassed)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Coupling Reaction:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromothiophene-2-carboxylate (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a degassed solvent mixture of DME and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

-

-

Saponification (Hydrolysis):

-

Dissolve the crude methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture to a pH of ~2 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Spectral Data and Characterization (Predicted)

In the absence of experimentally acquired spectra, the following predictions are based on the chemical structure and established spectroscopic principles.

¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz)

-

δ ~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

δ ~9.5-10.0 ppm (broad singlet, 1H): Phenolic hydroxyl proton (-OH).

-

δ ~7.8-8.0 ppm (doublet, 1H): Thiophene proton at the 5-position.

-

δ ~7.5-7.7 ppm (doublet, 1H): Thiophene proton at the 3-position.

-

δ ~6.8-7.3 ppm (multiplet, 4H): Protons of the 2-hydroxyphenyl ring.

¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz)

-

δ ~162-165 ppm: Carboxylic acid carbonyl carbon.

-

δ ~155-158 ppm: Carbon of the phenyl ring attached to the hydroxyl group.

-

δ ~120-145 ppm: Aromatic carbons of the thiophene and phenyl rings.

Infrared (IR) Spectroscopy (KBr Pellet)

-

3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, overlapping with the phenolic O-H stretch.[9]

-

~1700-1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[9]

-

~1600-1450 cm⁻¹: C=C stretching of the aromatic rings.

-

~1300-1200 cm⁻¹: C-O stretching.

-

~950-900 cm⁻¹ (broad): O-H bending of the carboxylic acid dimer.[9]

Mass Spectrometry (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 220.

-

Key Fragmentation Peaks:

-

m/z = 203: Loss of a hydroxyl radical (-OH).

-

m/z = 175: Loss of a carboxyl group (-COOH).

-

m/z = 147: Further fragmentation of the thiophene-phenyl core.

-

Potential Applications in Drug Discovery and Materials Science

Thiophene derivatives are a wellspring of biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][8][10][11] The presence of both a carboxylic acid and a phenolic hydroxyl group in 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid makes it an attractive candidate for several reasons:

-

Chelating Agent: The ortho-hydroxyaryl motif can act as a chelating agent for metal ions, which is a feature of some enzyme inhibitors.

-

Hydrogen Bonding: The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.

-

Scaffold for Derivatization: The carboxylic acid provides a convenient handle for the synthesis of ester and amide libraries, allowing for the exploration of structure-activity relationships.[3]

In materials science, thiophene-based molecules are integral to the development of organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). The specific substitution pattern of this molecule could be exploited to fine-tune the electronic and photophysical properties of novel materials.

Conclusion

4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is a molecule with considerable untapped potential. This technical guide has provided a comprehensive, albeit partially predictive, overview of its physicochemical properties, a plausible synthetic route, and its likely spectral characteristics. It is our hope that this document will serve as a valuable resource for researchers, catalyzing further investigation into the synthesis, characterization, and application of this and related thiophene derivatives. As experimental data becomes available, this guide will be updated to reflect the most current and accurate information.

References

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). National Institutes of Health. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Leading Chemical Supplier. [Link]

-

4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid. PubChem. [Link]

-

Synthesis, characterization, and antibacterial activity studies of two Co(II) complexes with 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid as a ligand. (2024). National Institutes of Health. [Link]

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

-

Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]

-

Thiophene-2-carboxylic acid. Wikipedia. [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

-

2-Thiophenecarboxylic acid. PubChem. [Link]

-

Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. (2022). Bio IT World. [Link]

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

-

2-Thiophenecarboxaldehyde. Wikipedia. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

- 1. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | C11H8O3S | CID 53218599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(4-HYDROXYPHENYL)THIOPHENE-2-CARBOXYLIC ACID | 116016-57-0 [amp.chemicalbook.com]

- 7. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid

Introduction

In the landscape of medicinal chemistry and materials science, thiophene derivatives are foundational scaffolds for designing novel therapeutic agents and functional materials. Their structural nuances dictate their biological activity and physical properties. This guide focuses on a specific, multifunctional thiophene derivative: 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid . We will undertake a systematic, multi-technique approach to unambiguously determine its molecular structure.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, emphasizing the causal logic behind experimental choices and demonstrating how a convergence of evidence from multiple analytical techniques provides a self-validating and trustworthy structural assignment. The process of structure elucidation is a cornerstone of chemical research, ensuring the identity and purity of novel compounds.[1][2]

Our investigation will follow a logical progression, starting from fundamental molecular properties and advancing through sophisticated spectroscopic and diffraction methods. Each step builds upon the last, culminating in a definitive and robust structural proof.

Part 1: Foundational Analysis and Hypothesis

Before engaging advanced instrumentation, a foundational analysis of the compound's known properties provides a crucial starting point.

-

Molecular Formula: C₁₁H₈O₃S

-

Molecular Weight: 220.25 g/mol (Monoisotopic Mass: 220.0194 Da)

-

Degree of Unsaturation (DoU): Applying the formula (2C + 2 + N - H - X)/2, we calculate a DoU of 8. This high value strongly suggests the presence of multiple rings and/or double bonds, consistent with the aromatic systems implied by the compound's name.

Based on this information, we can hypothesize the structure shown in Figure 1. This proposed structure contains a thiophene ring, a phenyl ring, a carboxylic acid group, and a hydroxyl group, which fully accounts for the molecular formula and the calculated degree of unsaturation. The subsequent analytical steps are designed to rigorously test this hypothesis.

Part 2: Mass Spectrometry – Molecular Weight and Fragmentation

Mass spectrometry (MS) serves two primary purposes: to confirm the molecular weight and to provide structural clues through the analysis of fragmentation patterns.[3]

Causality in Fragmentation: Electron Impact (EI) ionization provides high energy, leading to predictable bond cleavages. The stability of the resulting fragments dictates the fragmentation pathways. For our target molecule, the most labile bonds are adjacent to functional groups (carbonyl, hydroxyl) and between the aromatic systems.[4][5]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Expected Data and Interpretation

The mass spectrum is expected to confirm the molecular weight and reveal key structural motifs.

| m/z (Mass/Charge) | Proposed Fragment | Origin of Fragment |

| 220 | [C₁₁H₈O₃S]⁺• | Molecular Ion (M⁺) : Confirms the molecular weight. |

| 202 | [M - H₂O]⁺• | Loss of water, a common fragmentation for phenols and carboxylic acids.[5] |

| 175 | [M - COOH]⁺ | α-cleavage resulting in the loss of the carboxyl radical, a highly characteristic fragmentation for carboxylic acids.[5] |

| 147 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the phenolic fragment ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicating cleavage of the bond between the two rings. |

Table 1. Predicted key fragments in the mass spectrum of 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid.

Part 3: Infrared Spectroscopy – Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][6]

Causality in IR Absorption: The frequency of vibration for a specific bond is determined by the masses of the bonded atoms and the strength of the bond. Polar bonds, like C=O and O-H, typically produce the strongest absorptions. The presence of conjugation and hydrogen bonding significantly influences the position and shape of these absorption bands.[7]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of the solid sample (~1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg).

-

Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The FTIR spectrum will provide a "fingerprint" of the molecule's functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |

| 3300-2500 | O-H Stretch | Carboxylic Acid | Very broad due to strong intermolecular hydrogen bonding in the dimeric form.[8] |

| ~3500-3200 | O-H Stretch | Phenol | Broad absorption, also involved in hydrogen bonding.[9] |

| ~3100 | C-H Stretch | Aromatic (Thiophene & Phenyl) | Stretching of sp² C-H bonds, typically appearing just above 3000 cm⁻¹. |

| 1710-1680 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption. The frequency is lowered due to conjugation with the thiophene ring.[7] |

| 1600-1450 | C=C Stretch | Aromatic (Thiophene & Phenyl) | Multiple bands characteristic of aromatic ring systems. |

| 1320-1210 | C-O Stretch | Carboxylic Acid / Phenol | Strong band associated with the C-O single bond.[8] |

| 960-900 | O-H Bend | Carboxylic Acid (Out-of-plane) | Broad band characteristic of the hydrogen-bonded dimer.[7] |

Table 2. Expected characteristic absorption bands in the FTIR spectrum.

Part 4: Nuclear Magnetic Resonance Spectroscopy – The Definitive Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10] Through a suite of 1D and 2D experiments, we can map out atomic connectivity and confirm the proposed structure.[11][12]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it will solubilize the polar compound and its residual proton signal does not interfere with most analyte signals.

-

1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired. A DEPT-135 experiment is also performed to differentiate carbon types.

-

2D Spectra Acquisition: A series of 2D experiments are run, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C multiple-bond correlation).

Data Interpretation: A Step-by-Step Elucidation

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | > 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |

| Hₑ | ~9.5-10.0 | Singlet | 1H | Phenol (-OH ) |

| H-3/H-5 | ~7.8-8.2 | Doublet | 1H | Thiophene Proton |

| H-5/H-3 | ~7.5-7.9 | Doublet | 1H | Thiophene Proton |

| H-3' to H-6' | ~6.8-7.4 | Multiplets | 4H | Phenyl Protons |

Table 3. Predicted ¹H NMR data (in DMSO-d₆). Note: Specific shifts and multiplicities for the phenyl ring depend on the exact rotational conformation and electronic effects but will integrate to 4H.

The ¹³C NMR spectrum indicates the number of unique carbon environments. The DEPT-135 experiment confirms the number of CH groups.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~163 | Absent | C =O (Carboxylic Acid) |

| ~155 | Absent | C -OH (Phenolic) |

| ~120-145 | Absent | 4 Quaternary Carbons (C-2, C-4, C-1', C-2') |

| ~115-135 | Positive | 6 CH Carbons (Thiophene and Phenyl) |

Table 4. Predicted ¹³C NMR and DEPT-135 data.

2D NMR experiments are crucial for assembling the molecular fragments into the final structure.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between adjacent protons. We expect to see a spin system for the four protons on the ortho-substituted phenyl ring and a separate spin system for the two coupled protons on the thiophene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to.[12] This allows for the unambiguous assignment of all protonated carbon signals identified in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the isolated spin systems and identifying the positions of quaternary (non-protonated) carbons.[13][14][15] It reveals correlations between protons and carbons that are two or three bonds away.

Key Expected HMBC Correlations:

-

Thiophene H-3 to C-2 and C=O: Confirms the position of the carboxylic acid group at C-2.

-

Thiophene H-5 to C-4 and C-1': This crucial correlation links the thiophene ring to the phenyl ring via the C4-C1' bond.

-

Phenyl H-3' to C-1' and C-4: This reciprocal correlation confirms the connection point from the phenyl side.

-

Phenyl H-6' to C-2' and C-4: Confirms the ortho-position of the hydroxyl group and further supports the C4-C1' linkage.

Part 5: X-Ray Crystallography – Ultimate Structural Verification

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[16][17][18]

Causality in Crystallography: This technique works because a crystal lattice diffracts X-rays in a predictable pattern based on the arrangement of electron density within the crystal. By measuring the diffraction pattern, one can mathematically reconstruct a 3D model of the molecule.[19]

Experimental Workflow: Single-Crystal X-Ray Diffraction

Protocol and Expected Outcome

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).[19]

-

Data Collection: A suitable crystal is mounted and cooled to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.[17]

-

Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.[16]

The successful outcome of this experiment would be a complete 3D structural model that validates the connectivity established by NMR, providing definitive proof of the structure of 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid.

Conclusion

The structure elucidation of 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. Mass spectrometry confirms the molecular formula, while FTIR spectroscopy identifies the key functional groups. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which piece together the carbon-hydrogen framework and establish the precise connectivity between the substituted thiophene and phenyl rings. Finally, single-crystal X-ray crystallography serves as the gold standard for absolute confirmation. This rigorous, self-validating approach ensures the scientific integrity of the structural assignment, a critical requirement for any further research or development involving this compound.

References

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

ResearchGate. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Retrieved from [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

-

ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

-

ResearchGate. (2022). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]

-

Stenutz. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

-

YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

UCSD SSPPS NMR Facility. (2017). Single bond correlations in HMBC spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes,.... Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. rigaku.com [rigaku.com]

- 19. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Guide to 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid: Elucidating Structure Through NMR, IR, and MS Analysis

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The insights herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for the structural elucidation of this and related thiophene-based compounds.

Introduction

4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with a carboxylic acid and a hydroxyphenyl group. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with the thiophene nucleus.[1] Accurate structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for unambiguous characterization. This guide explains the expected spectral features of the title compound and the rationale behind the experimental choices for data acquisition.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme for the atoms in 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid will be used.

Caption: Molecular structure and atom numbering for 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum will reveal the number of different types of protons and their electronic environments. The acidic protons of the carboxylic acid and hydroxyl groups are expected to be highly deshielded, appearing far downfield.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.[2] |

| ~9-10 | Broad Singlet | 1H | Ar-OH | The phenolic proton is also deshielded and its signal can be broad. Its chemical shift is solvent-dependent. |

| ~7.8-8.0 | Doublet | 1H | H3 | This thiophene proton is adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |

| ~7.5-7.7 | Doublet | 1H | H5 | This thiophene proton is expected to be slightly upfield compared to H3. |

| ~6.8-7.3 | Multiplet | 4H | Ar-H | The four protons on the hydroxyphenyl ring will appear in the aromatic region, with their exact shifts and multiplicities depending on their positions relative to the hydroxyl group and the thiophene ring. |

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-170 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[3] |

| ~155-160 | C-OH (Aromatic) | The aromatic carbon attached to the hydroxyl group is deshielded by the electronegative oxygen. |

| ~120-145 | Aromatic & Thiophene Carbons | The remaining sp² hybridized carbons of the thiophene and phenyl rings will resonate in this region. The carbon attached to the sulfur (C2 and C5) will have distinct shifts.[4] |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment ensures data integrity through proper sample preparation and instrument calibration.

-

Sample Preparation: Dissolve 5-10 mg of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (COOH and OH). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow down proton exchange.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp peaks and minimal distortion.

-

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Caption: Predicted major fragmentation pathways for 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. Both positive and negative ion modes should be tested, though negative mode ([M-H]⁻ at m/z 219) is often effective for carboxylic acids.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, the molecular ion can be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed.

Conclusion

The structural elucidation of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid can be confidently achieved through a combined application of NMR, IR, and MS. This guide provides a detailed predictive framework for the expected spectroscopic data, rooted in fundamental principles and comparative analysis. The outlined experimental protocols represent standard, robust methodologies for acquiring high-quality data, ensuring both accuracy and reproducibility in the characterization of this and similar molecules of interest to the scientific community.

References

-

BenchChem. (n.d.). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Retrieved from BenchChem website. [5]2. Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from Stenutz website. [4]3. Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [1]4. JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [3]5. Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of a Carboxylic Acid. Retrieved from Whitman People. [6]6. Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [7]7. Bulletin of the University of Osaka Prefecture. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. [8]8. Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [9]9. IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [10]10. eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. 11. Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. 12. PubChem. (n.d.). 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid. Retrieved from PubChem. [11]13. ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [12]14. ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene. [13]15. Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:). [14]16. University of Colorado Boulder. (n.d.). IR Chart. [15]17. Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [2][16]18. ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. [17]19. Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. GCMS Section 6.12 [people.whitman.edu]

- 7. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. iosrjournals.org [iosrjournals.org]

- 11. 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | C11H8O3S | CID 53218599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Hydroxyphenylthiophene Derivatives: A Technical Guide

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

Thiophene-containing heterocyclic compounds are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities.[1] The thiophene ring is considered a "privileged structure" due to its bioisosteric similarity to a phenyl ring, which can enhance drug-receptor interactions and improve the physicochemical properties of a compound.[1] Among the vast landscape of thiophene derivatives, those bearing a hydroxyphenyl moiety have garnered significant interest for their potential therapeutic applications, ranging from anticancer to neuroprotective activities. This guide provides an in-depth exploration of the biological activities of hydroxyphenylthiophene derivatives, detailing their mechanisms of action, and providing practical experimental protocols for their evaluation.

Anticancer Activity: Targeting the Proliferation and Survival of Cancer Cells

Hydroxyphenylthiophene derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[1][2] Their anticancer effects are often attributed to the modulation of key signaling pathways and the inhibition of enzymes crucial for cancer cell growth and survival.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of these derivatives is not monolithic; instead, it often involves multiple mechanisms:

-

Kinase Inhibition: Many hydroxyphenylthiophene derivatives act as potent inhibitors of various kinases that are often dysregulated in cancer.[3] For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is a hallmark of many cancers. Thiophene-based hydroxamate derivatives have been developed as HDAC inhibitors, demonstrating potent antiproliferative and antimigrated activities in vitro and in vivo.[5]

-

Induction of Apoptosis: A key characteristic of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Hydroxyphenylthiophene derivatives have been shown to trigger apoptosis by modulating the expression of apoptotic markers.[3]

-

Cell Cycle Arrest: Uncontrolled cell division is a fundamental aspect of cancer. Certain thiophene derivatives can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from replicating.[3]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of hydroxyphenylthiophene derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 | [6] |

| Thienopyrimidine Derivatives | HepG2 | 3.105 - 4.296 | [7] |

| Thienopyrimidine Derivatives | PC-3 | 2.15 - 7.472 | [7] |

| Thiophene-based N-phenyl pyrazolines | WiDr, T47D, 4T1, HeLa | Low µg/ml range | [8] |

Note: The table presents a selection of data for different classes of thiophene derivatives, some of which include hydroxyphenyl moieties. Specific IC50 values for hydroxyphenylthiophene derivatives should be determined on a case-by-case basis.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the hydroxyphenylthiophene derivative in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thiophene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[9][10] The incorporation of a hydroxyphenyl group can further enhance this activity.

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial effects of these compounds are often linked to their ability to:

-

Increase Membrane Permeability: Some thiophene derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[9]

-

Inhibit Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Certain thiophene derivatives can inhibit the formation of these protective structures.

-

Reduce Adherence to Host Cells: By interfering with the ability of bacteria to adhere to host cells, these compounds can prevent the initial stages of infection.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[11][12]

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a specific turbidity, typically corresponding to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the hydroxyphenylthiophene derivative in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Hydroxyphenyl-containing compounds, in general, are known for their anti-inflammatory properties, and when combined with a thiophene scaffold, this activity can be potentiated.[13]

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of hydroxyphenylthiophene derivatives are often mediated through the modulation of critical signaling pathways:

-

Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[13][14]

-

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of numerous inflammatory genes.[13]

-

MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathway is also crucial in the inflammatory response. Hydroxyphenylthiophene derivatives can modulate the phosphorylation of key MAPK proteins, leading to a reduction in inflammation.[15]

-

Enzyme Inhibition: Certain derivatives can inhibit the activity of enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2).[14]

Visualizing the Anti-inflammatory Mechanism

Caption: Inhibition of Inflammatory Pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes how to assess the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells into 24-well plates and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the hydroxyphenylthiophene derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of the compound.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that thiophene derivatives, including those with hydroxyphenyl substitutions, may possess neuroprotective properties.[9]

Mechanism of Action: Shielding Neurons from Damage

The neuroprotective effects of these compounds are thought to arise from:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The hydroxyphenyl moiety is a well-known antioxidant, and its presence can help to neutralize harmful reactive oxygen species (ROS).

-

Anti-inflammatory Effects: Neuroinflammation is a common feature of many neurodegenerative disorders. As discussed previously, the anti-inflammatory properties of these derivatives can help to protect neurons from inflammatory damage.[13]

-

Modulation of Neuronal Signaling: Thiophene derivatives may interact with various neuronal receptors and signaling pathways to promote neuronal survival and function.[9]

Experimental Protocol: Neuroprotection Assay in a Neuronal Cell Line

This protocol outlines a method to assess the neuroprotective effects of a compound against glutamate-induced excitotoxicity in a neuronal cell line like HT22.[16]

Step-by-Step Methodology:

-

Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells in 96-well plates.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the hydroxyphenylthiophene derivative for 1-2 hours.

-

Glutamate Treatment: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 12-24 hours to induce cell death.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity section.

-

Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with glutamate alone to determine the neuroprotective effect.

Conclusion and Future Directions

Hydroxyphenylthiophene derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of scientific evidence. The mechanisms underlying these activities are multifaceted, often involving the modulation of key signaling pathways and the inhibition of critical enzymes.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the hydroxyphenyl and thiophene moieties affect biological activity will be crucial for the rational design of more potent and selective compounds.

-

In Vivo Efficacy and Safety: While in vitro studies provide valuable initial data, the therapeutic potential of these derivatives must be validated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Target Identification and Validation: Further studies are needed to precisely identify the molecular targets of these compounds and to validate their role in the observed biological effects.

The continued exploration of hydroxyphenylthiophene derivatives holds great promise for the development of novel therapeutics to address a range of unmet medical needs.

References

- Kim, S. Y., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. Bioorganic & Medicinal Chemistry Letters, 22(5), 1845-1849.

- Shah, S., & Verma, P. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 54.

- Al-Ostoot, F. H., et al. (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 15, 6815–6833.

- Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1377133.

- Abdel-Maksoud, M. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708.

- Maiuolo, J., et al. (2022). Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy. International Journal of Molecular Sciences, 23(19), 11243.

- Park, J. E., et al. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics, 381(2), 143-153.

- El-Sayed, M. A. A., et al. (2022).

- Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-17.

- Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1341.

- Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 643-671.

- Al-Warhi, T., et al. (2022). Synthesis and Biological Screening of Thiophene Derivatives. Journal of Chemistry, 2022, 1-11.

- Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071.

- Zhong, Z. J., et al. (2021). Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry, 225, 113762.

- Wang, Y., et al. (2020). Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities. Future Medicinal Chemistry, 12(7), 587-601.

- Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.

- El-Sayed, M. A. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]

- Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462.

- Kumar, R., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 133(5), 2635-2651.

- Al-Warhi, T., et al. (2022). New Thiophene Derivatives as Antimicrobial Agents.

- Ganesan, K., & Xu, B. (2023).

- Mishra, R., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis, 21(1), 1-1.

- Dudek, J., et al. (2024). Exploring the Neuroprotective Properties of Capsanthin: Antioxidant Defense and Inflammatory Responses. Antioxidants, 13(3), 329.

- de Lima Serafim, V., et al. (2024). Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity. ChemMedChem, e202300587.

- Satoh, T., et al. (2007). Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. Neuroscience Letters, 419(2), 105-108.

- Arcone, R., et al. (2022). Effect of Hydroxytyrosol Derivatives of Donepezil on the Activity of Enzymes Involved in Neurodegenerative Diseases and Oxidative Damage. International Journal of Molecular Sciences, 23(19), 11243.

- Li, Y., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic & Medicinal Chemistry, 65, 128711.

- Ferreira, R. J., et al. (2022). Fiscalin Derivatives as Potential Neuroprotective Agents. Marine Drugs, 20(11), 682.

- Yoo, H. S., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one.

- Wang, Y., et al. (2022). Phytochemical Composition, Antioxidant Activity, and Enzyme Inhibitory Activities (α-Glucosidase, Xanthine Oxidase, and Acetylcholinesterase) of Musella lasiocarpa. Foods, 11(19), 3048.

- Sanna, D., et al. (2012). Nitrophenyl derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 20(8), 2641-2649.

- El-Damasy, D. A., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5035.

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]